2-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide
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Overview
Description
2-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with 2-(trifluoromethyl)benzaldehyde to form an intermediate Schiff base, which is then cyclized to yield the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group enhances its lipophilicity, facilitating its cellular uptake and interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-(pyridin-2-yl)quinoline-4-carboxamide
- N-(2-(trifluoromethyl)phenyl)quinoline-4-carboxamide
- 2-(pyridin-2-yl)-N-phenylquinoline-4-carboxamide
Uniqueness
The presence of both the pyridine and trifluoromethyl groups in 2-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide imparts unique chemical properties, such as increased stability, enhanced biological activity, and improved solubility compared to its analogs .
Properties
Molecular Formula |
C22H14F3N3O |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-pyridin-2-yl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C22H14F3N3O/c23-22(24,25)16-8-2-4-10-18(16)28-21(29)15-13-20(19-11-5-6-12-26-19)27-17-9-3-1-7-14(15)17/h1-13H,(H,28,29) |
InChI Key |
KKZSAQWAZXTKNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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